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Compound of Interest
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Cat. No.: B10778918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine.

Understanding the spectral characteristics of this compound is crucial for its identification,

characterization, and quantification in various stages of drug development and metabolic

studies. This document presents available Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data, along with generalized experimental protocols for

their acquisition.

Introduction to Quinidine N-oxide
Quinidine N-oxide is a metabolite formed through the oxidation of the quinuclidine nitrogen

atom of quinidine.[1] Its molecular formula is C₂₀H₂₄N₂O₃, and it has a molecular weight of

340.42 g/mol .[2][3] The formation of N-oxides is a common metabolic pathway for xenobiotics

containing tertiary amine functionalities. The addition of an oxygen atom can alter the

pharmacological and toxicological properties of the parent compound, making the study of such

metabolites essential.

Spectroscopic Data
The following sections summarize the available spectroscopic data for Quinidine N-oxide. Due

to the limited availability of directly published spectra for Quinidine N-oxide, data for its
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stereoisomer, Quinine N-oxide, is also presented for comparative purposes, as their spectral

features are expected to be very similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, tabulated set of experimental ¹H and ¹³C NMR chemical shifts for Quinidine
N-oxide is not readily available in the public domain, studies on its derivatives and related

compounds provide valuable insights. For instance, the chemical shifts for the metabolites of

quinidine have been assigned using 2D COSY ¹H-NMR spectroscopy.[4]

Note: The introduction of the N-oxide functionality typically leads to a downfield shift of the

signals corresponding to the protons and carbons in close proximity to the N-O bond due to the

deshielding effect of the oxygen atom.

For reference, theoretical and experimental NMR data for the parent compound, quinidine, are

available and can serve as a basis for predicting the shifts in the N-oxide derivative.[5][6][7]

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of metabolites. For the stereoisomer Quinine N-oxide, the protonated molecular ion

[M+H]⁺ is observed at m/z 341.[8] Key fragment ions are observed at m/z 323, 296, 198, 186,

and 160.[8] The difference of 16 amu between the protonated molecular ion of Quinine N-oxide

(m/z 341) and Quinine (m/z 325) confirms the addition of an oxygen atom.[8][9] The

fragmentation pattern provides structural information, with ions at m/z 186 and 160

corresponding to the fragmentation of the quinoline ring.[8][9]

Table 1: Mass Spectrometry Data for Quinine N-oxide
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Ion Description m/z

[M+H]⁺ 341

[M+H - H₂O]⁺ 323

Fragment Ion 296

Fragment Ion 198

Fragment Ion (Quinoline Ring) 186

Fragment Ion (Quinoline Ring) 160

Data is for the stereoisomer, Quinine N-oxide, and is expected to be highly similar for

Quinidine N-oxide.[8]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. A

characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration. For

alkaloid N-oxides, this band is typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹.[9][10]

The rest of the IR spectrum of Quinidine N-oxide is expected to be similar to that of quinidine,

showing characteristic absorptions for the aromatic quinoline ring, the C-O stretching of the

secondary alcohol, and the C=C stretching of the vinyl group.

Table 2: Expected Infrared Absorption Bands for Quinidine N-oxide
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Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H stretch (alcohol)

~3080 =C-H stretch (aromatic, vinyl)

~2940 C-H stretch (aliphatic)

~1620 C=C stretch (quinoline ring)

~1590, 1500 C=C stretch (aromatic)

~1240 C-O stretch (aryl ether)

~1090 C-O stretch (secondary alcohol)

928 - 971 N-O stretch (N-oxide)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of compounds like

Quinidine N-oxide.

NMR Spectroscopy
Sample Preparation: Dissolve an accurately weighed sample of Quinidine N-oxide (typically

1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Standard acquisition parameters for ¹H NMR may include a 30-degree pulse, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of Quinidine N-oxide in a solvent compatible

with the mobile phase (e.g., methanol or acetonitrile).
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Chromatographic Separation: Inject the sample into a liquid chromatography system

equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase

consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a

modifier like formic acid or ammonium acetate, is used to separate the analyte from the

matrix.

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass

spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

Full scan mass spectra are acquired to identify the protonated molecular ion. Tandem mass

spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural

elucidation.

Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: Place a small amount of the solid Quinidine N-oxide sample directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The spectrum is typically displayed as transmittance or absorbance versus

wavenumber.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

compound like Quinidine N-oxide.
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Caption: A generalized workflow for the spectroscopic analysis of Quinidine N-oxide.

Conclusion
The spectroscopic data for Quinidine N-oxide, while not exhaustively published, can be

inferred from its parent compound and its stereoisomer. Mass spectrometry confirms its

molecular weight and provides characteristic fragmentation patterns. Infrared spectroscopy

identifies the key functional groups, including the distinctive N-O stretch. While detailed NMR
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assignments require further dedicated studies, the expected chemical shift changes upon N-

oxidation are predictable. The combination of these spectroscopic techniques provides a

powerful toolkit for the unambiguous identification and characterization of Quinidine N-oxide in

various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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